Computational Prediction Profile vs. Class Baseline: Multi-Target Potential Differentiates from Halogenated Analogs
The title compound's predicted biological activity spectrum, generated by the PASS algorithm, reveals high probability scores (Pa > 0.95) for lipid metabolism regulator (0.999), DNA synthesis inhibitor (0.991), apoptosis agonist (0.979), and antineoplastic (0.961) activities [1]. In contrast, the 2-chlorophenyl analog (CAS 1797984-86-1) is empirically known to act as a NaV1.7 ion channel antagonist (IC50 = 240 nM) [2], indicating that halogen substitution redirects the pharmacological profile away from the multi‑target kinase‑apoptosis axis toward ion‑channel modulation. The 2,4‑difluorophenyl analog (CAS 1797866-84-2) has not been associated with any quantitatively defined kinase target in public databases, further underscoring the structural divergence in biological outcomes .
| Evidence Dimension | Predicted biological activity profile (Pa scores) vs. empirical target assignment |
|---|---|
| Target Compound Data | Lipid metabolism regulator Pa=0.999; DNA synthesis inhibitor Pa=0.991; Apoptosis agonist Pa=0.979; Antineoplastic Pa=0.961 (PASS prediction, computational) |
| Comparator Or Baseline | 2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide: NaV1.7 IC50 = 240 nM (PatchXpress electrophysiology) |
| Quantified Difference | Chlorophenyl analog: empirical activity directed to ion channel (NaV1.7) rather than kinase/apoptosis pathways; 2,4-difluorophenyl analog: no kinase target data available |
| Conditions | PASS algorithm version not specified (computational prediction); NaV1.7 assay in HEK293 cells by PatchXpress voltage clamp |
Why This Matters
The unsubstituted phenylacetamide core preserves a multi‑target prediction profile that halogenated analogs lose, making it a more versatile starting point for phenotypic screening or polypharmacology campaigns.
- [1] Table 1. Predicted Biological Activity (Pa) for 2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide. Mar. Drugs 2022, 20(5), 292. PMC9144361. View Source
- [2] BindingDB Entry BDBM50379389. CHEMBL2010816. 2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide. IC50 = 240 nM for human NaV1.7. View Source
